molecular formula C11H15ClFN B2508269 3-Fluoro-3-phenylpiperidine hydrochloride CAS No. 2059970-47-5

3-Fluoro-3-phenylpiperidine hydrochloride

Cat. No. B2508269
M. Wt: 215.7
InChI Key: ZWYHRHZNSGXATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-3-phenylpiperidine hydrochloride is a compound that is not directly mentioned in the provided papers, but it is related to the class of fluorinated piperidines and pyrrolidines, which are of significant interest in medicinal chemistry due to their potential as pharmaceutical compounds. These compounds, including 3-fluoropiperidines and 3-fluoropyrrolidines, are often used as building blocks for the synthesis of more complex molecules with potential biological activity .

Synthesis Analysis

The synthesis of related fluorinated piperidines has been described in several papers. A short and efficient synthesis route for 4-aminomethyl-4-fluoropiperidines and 3-aminomethyl-3-fluoropyrrolidines involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine and 3-methylenepyrrolidine . Another synthetic route toward 1-alkyl-3-aminomethyl-3-fluoropiperidines includes the fluorination of ethyl 3-chloropropyl-2-cyanoacetate followed by ring closure under basic conditions to yield the desired fluoropiperidines . These methods highlight the versatility and efficiency of synthesizing fluorinated piperidine derivatives.

Molecular Structure Analysis

The molecular structure of related compounds, such as the spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative, has been characterized by crystallography. The molecule is essentially planar except for one of the pyrrolidin rings, which adopts an envelope conformation . This information, while not directly about 3-Fluoro-3-phenylpiperidine hydrochloride, provides insight into the structural characteristics of similar fluorinated heterocycles.

Chemical Reactions Analysis

Fluorinated piperidines and pyrrolidines can undergo various chemical reactions. For instance, the Fpmp group, a related protecting group, is stable under acidic conditions and can be removed from oligoribonucleotides at pH 3, demonstrating its suitability as a 2'-protecting group in the synthesis of acid-sensitive sequences . Additionally, the reactivity of the piperazine ring in fluoroquinolones towards chlorine dioxide disinfection processes indicates that the fluorinated piperidine moiety could undergo similar reactions under appropriate conditions .

Physical and Chemical Properties Analysis

The physicochemical properties of fluorinated piperidines have been studied, revealing that the presence of fluorine atoms decreases the pKa and modulates the lipophilicity of the compounds. The relative stereochemistry of the fluorine atoms with the amino groups at C3 on the piperidine core has a small effect on the pKa due to conformational modifications induced by the fluorine atoms . These findings are crucial for understanding the behavior of 3-Fluoro-3-phenylpiperidine hydrochloride in biological systems and its potential as a pharmaceutical ingredient.

Scientific Research Applications

Maternal Aggression in Mice

Research on maternal aggression in laboratory mice utilized phenylpiperazine compounds, similar to 3-Fluoro-3-phenylpiperidine hydrochloride, to test hypotheses regarding the nature of maternal aggression. The study found that lactating females treated with phenylpiperazine were significantly less aggressive than controls, supporting the idea that maternal aggression is offensive in nature. This suggests potential applications of related compounds in studying and potentially modulating aggressive behaviors in animal models (Racine & Flannelly, 1986).

Biotransformation in Beagle Dogs

A study on the biotransformation of para-substituted phenylpiperazine derivatives, which are structurally related to 3-Fluoro-3-phenylpiperidine hydrochloride, in beagle dogs revealed insights into their metabolic pathways. The metabolites formed included N-desphenylated metabolites and hydroxylated metabolites, with some retaining the original para substituent. These findings highlight the complexity of metabolic pathways for such compounds and their potential implications for pharmacokinetics and pharmacodynamics in therapeutic applications (Galmier et al., 1991).

Predatory Aggression in Mice and Rats

Another study involving phenylpiperazine derivatives like 3-Fluoro-3-phenylpiperidine hydrochloride investigated their effects on predatory aggression in mice and rats. The treatment inhibited predatory behavior towards certain prey while not affecting others, indicating a prey-specific effect that could be attributed to increased fearfulness induced by the drug. This research could inform the development of compounds for modulating predatory or aggressive behaviors in animal models and potentially in therapeutic settings for aggression-related disorders (Schultz & Kemble, 1986).

Antinociceptive Properties

The synthesis and evaluation of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues, related to 3-Fluoro-3-phenylpiperidine hydrochloride, demonstrated potent functional antagonism of nicotine-induced antinociception without showing agonist effects in pain tests. These findings suggest potential applications in identifying receptor subtypes involved in pharmacological effects of nicotine and as potential pharmacotherapies for smoking cessation (Carroll et al., 2004).

properties

IUPAC Name

3-fluoro-3-phenylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10;/h1-3,5-6,13H,4,7-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYHRHZNSGXATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C2=CC=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-phenylpiperidine hydrochloride

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